molecular formula C17H16N4O2 B11039042 4-amino-1-(4-methoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-amino-1-(4-methoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B11039042
M. Wt: 308.33 g/mol
InChI Key: PQSVSRREZLRXAF-UHFFFAOYSA-N
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Description

4-amino-1-(4-methoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is of significant interest due to its potential biological and pharmacological activities. The structure of this compound includes a pyrazole ring fused with a quinoline ring, which is further substituted with an amino group and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(4-methoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with an appropriate pyrazole derivative, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(4-methoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can have enhanced biological activities .

Scientific Research Applications

4-amino-1-(4-methoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-(4-methoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of key biological pathways, such as those involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinoline derivatives, such as:

  • 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide
  • 4-hydroxy-2-quinolones
  • Quinolinyl-pyrazoles

Uniqueness

What sets 4-amino-1-(4-methoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one apart is its unique substitution pattern, which imparts specific biological activities that are not observed in other similar compounds. Its combination of an amino group and a methoxyphenyl group provides a distinct pharmacological profile, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

4-amino-1-(4-methoxyphenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C17H16N4O2/c1-23-11-7-5-10(6-8-11)21-17-12(9-19-21)16(18)15-13(20-17)3-2-4-14(15)22/h5-9H,2-4H2,1H3,(H2,18,20)

InChI Key

PQSVSRREZLRXAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC4=C(C(=O)CCC4)C(=C3C=N2)N

Origin of Product

United States

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